molecular formula C23H20ClNO2S B11357536 N-(4-chlorophenyl)-3,4,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

N-(4-chlorophenyl)-3,4,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11357536
M. Wt: 409.9 g/mol
InChI Key: RDPFRGYDVUYMIP-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3,4,6-trimethyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with a chlorophenyl group, three methyl groups, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3,4,6-trimethyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Thiophen-2-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorophenyl)-3,4,6-trimethyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-benzofuran-2-carboxamide: Lacks the thiophen-2-ylmethyl and additional methyl groups.

    3,4,6-Trimethyl-1-benzofuran-2-carboxamide: Lacks the chlorophenyl and thiophen-2-ylmethyl groups.

    N-(Thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide: Lacks the chlorophenyl and additional methyl groups.

Uniqueness

N-(4-Chlorophenyl)-3,4,6-trimethyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H20ClNO2S

Molecular Weight

409.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,4,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H20ClNO2S/c1-14-11-15(2)21-16(3)22(27-20(21)12-14)23(26)25(13-19-5-4-10-28-19)18-8-6-17(24)7-9-18/h4-12H,13H2,1-3H3

InChI Key

RDPFRGYDVUYMIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)N(CC3=CC=CS3)C4=CC=C(C=C4)Cl)C)C

Origin of Product

United States

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